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2-Acetyl-5-methylthiophene is a volatile organic compound formed during the reaction between L-cysteine and dihydroxyacetone in glycerine or triglyceride solvent system. It can be prepared by reacting 2-methylthiophene with acetic anhydride. 2-Acetyl-5-methylthiophene undergoes palladium-catalyzed cross-coupling reaction with aryl bromides to form C-4 arylated product. It reacts with 1,2-bis(5-formyl-2-methylthiophen-3-yl)cyclopentene via Aldol condensation to form a chalcone with photochromic property. The standard molar enthalpies of combustion, formation and vaporization of 2-acetyl-5-methylthiophene are 4341.9 ± 1.8kJ/mol, 158.0 ± 2.1kJ/mol and 62.0 ± 2.6kJ/mol, respectively. 2-Acetyl-5-methylthiophene, also known as -methyl-5-acetylthiophene or 1-(5-methyl-2-thienyl)-ethanone, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 2-Acetyl-5-methylthiophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-acetyl-5-methylthiophene is primarily located in the cytoplasm. Outside of the human body, 2-acetyl-5-methylthiophene can be found in coffee and coffee products. This makes 2-acetyl-5-methylthiophene a potential biomarker for the consumption of this food product.
2-acetylfuran is a furan carrying an acetyl substituent at the 2-position. Used in the production of the antibiotic cefuroxime (CHEBI:3515). It is a member of furans, a methyl ketone and an aromatic ketone. 2-Acetylfuran is a natural product found in Zea mays, Campsis grandiflora, and other organisms with data available.
2-acetylnaphthalene is a naphthyl ketone that is naphthalene substituted at position 2 by an acetyl group. Methyl beta-naphthyl ketone is used as a food additive [EAFUS] ("EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]").
Methyl beta-naphthyl ketone belongs to the family of Naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings.
2-acetylpyrazine is a pyrazine that is substituted by an acetyl group at position 2. It has been identified as one of the volatile flavor constituents in popcorn, bread crust, vinegar, and potato snacks. It has a role as a flavouring agent. It is an aromatic ketone and a member of pyrazines. Acetylpyrazine is a natural product found in Polygala senega with data available.
2-Acetylthiazole is one of the components of wine and was quantified by GC-MS. It is also found in volatile oil from Boletopsis leucomelas (Pers.) Fayod. 2-Acetylthiazole is a volatile flavoring substance generally formed by the Maillard reaction between an amino acid and carbonyl compounds. It is reported to occur in canned sweet corn products, cooked pine mushroom, cooked asparagus and roasted beef. 2-Acetylthiazole, also known as fema 3328 or thiazole, 2-acetyl, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 2-Acetylthiazole exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2-acetylthiazole is primarily located in the cytoplasm. 2-Acetylthiazole exists in all eukaryotes, ranging from yeast to humans. 2-Acetylthiazole is a chocolate, hazelnut, and nut tasting compound that can be found in a number of food items such as brassicas, potato, green vegetables, and kohlrabi. This makes 2-acetylthiazole a potential biomarker for the consumption of these food products.